Cas no 21413-77-4 (3-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one)
3-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- 3-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- 5H-Benzocyclohepten-5-one,3-chloro-6,7,8,9-tetrahydro-
- 8-Chloro-1-benzosuberone
- 3-Chlor-6,7,8,9-tetrahydro-5-H-benzocyclohepten-5-on
- 4'-Chlor-1,2-benzocyclohept-1-en-3-on
- 8-chloro-2,3,4,5-tetrahydro-benzocycloheptan-1-one
- EN300-79987
- 21413-77-4
- SCHEMBL7983259
- AKOS008152330
- Z1008430994
- DTXSID80651236
- MFCD09038080
- SY189558
- 3-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
-
- Inchi: 1S/C11H11ClO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
- InChI Key: MAZWTWNQNWOKGG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(CCCC2)=O
Computed Properties
- Exact Mass: 194.05000
- Monoisotopic Mass: 194.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.24910
3-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096385-1g |
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 95% | 1g |
$653.12 | 2023-09-02 | |
| TRC | C593125-10mg |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C593125-50mg |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C593125-100mg |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-79987-0.05g |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 95.0% | 0.05g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-79987-0.1g |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 95.0% | 0.1g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-79987-0.25g |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
| Enamine | EN300-79987-0.5g |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 95.0% | 0.5g |
$480.0 | 2025-03-21 | |
| Enamine | EN300-79987-1.0g |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 95.0% | 1.0g |
$614.0 | 2025-03-21 | |
| Enamine | EN300-79987-2.5g |
3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
21413-77-4 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 |
3-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Comprehensive Guide to 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS No. 21413-77-4): Properties, Applications, and Market Insights
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS No. 21413-77-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This bicyclic ketone derivative, characterized by its unique chlorinated benzoannulene structure, serves as a versatile intermediate in synthetic chemistry. Its molecular formula is C11H11ClO, with a molecular weight of 194.66 g/mol. The compound's distinct fused ring system and electrophilic carbonyl group make it valuable for constructing complex molecular architectures.
Recent trends in drug discovery highlight the growing demand for heterocyclic building blocks like 3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. Researchers frequently search for "synthesis of strained ring ketones" or "chlorinated annulene derivatives applications," reflecting its relevance in developing novel therapeutic agents. The compound's structural rigidity and hydrogen-bond acceptor capacity contribute to its utility in designing kinase inhibitors and CNS-active compounds—two hot topics in medicinal chemistry.
From a chemical perspective, 3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one exhibits interesting physical properties. It typically appears as a white to off-white crystalline powder with a melting point range of 98-102°C. The chlorine substituent at the 3-position enhances its reactivity in nucleophilic aromatic substitution reactions, while the strained seven-membered ring introduces unique conformational constraints. These features make it particularly useful in scaffold hopping strategies—a technique gaining traction in fragment-based drug design.
In industrial applications, this compound serves as a precursor for functionalized polycyclic systems. Manufacturers often inquire about "large-scale production of benzoannulene derivatives" or "sustainable synthesis routes for chlorinated ketones," indicating its commercial importance. Recent advances in flow chemistry have enabled more efficient preparation of such bridged bicyclic compounds, addressing both yield optimization and environmental concerns—key priorities in modern chemical production.
The pharmacological potential of 3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one continues to expand. Computational studies suggest its scaffold could interact with GPCR targets, making it relevant to current research on neurological disorders and metabolic diseases. Its lipophilic character (predicted logP ~2.8) and moderate polarity balance make it suitable for blood-brain barrier penetration—a frequently searched topic in neuropharmaceutical development.
Quality control of CAS 21413-77-4 typically involves HPLC analysis (reverse-phase C18 columns) with UV detection at 254 nm. Purity specifications often exceed 98%, with particular attention to regioisomeric impurities and oxidation byproducts. These analytical considerations align with industry searches for "HPLC methods for fused-ring ketones" and "specifications for pharmaceutical intermediates," demonstrating the compound's role in GMP-compliant synthesis.
Market analysis reveals steady growth in demand for 3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, particularly from contract research organizations and academic laboratories. The compound's pricing reflects its niche status as a high-value chemical building block, with current market values ranging between $150-$300 per gram depending on purity and quantity. This positions it within the broader trend of specialty fine chemicals that support precision medicine initiatives.
Environmental and handling considerations for 3-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one follow standard laboratory protocols for chlorinated organic compounds. While not classified as hazardous under major regulatory frameworks, proper ventilation controls and personal protective equipment are recommended—a practical consideration often searched alongside "safe handling of aromatic chlorides."
Future research directions may explore the compound's potential in photopharmacology (given its UV-active chromophore) or as a template for covalent inhibitor design. These emerging applications correspond to increasing searches for "light-responsive drug scaffolds" and "targeted covalent modulators," showcasing how 21413-77-4 remains at the forefront of innovative chemical research.
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